6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C15H19N3O3. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethoxyquinazoline.
Reaction with Tetrahydrofuran-2-ylmethylamine: The key step involves the reaction of 6,7-dimethoxyquinazoline with tetrahydrofuran-2-ylmethylamine under controlled conditions.
Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting kinase enzymes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinase enzymes. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Vandetanib: A dual inhibitor of EGFR and vascular endothelial growth factor receptor (VEGFR).
Sorafenib: A kinase inhibitor targeting RAF/MEK/ERK signaling pathways.
Uniqueness
6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain kinase enzymes. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVARSBGATXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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